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Compound of Interest

(2R,3R)-2-amino-3-methoxybutan-
1-ol

Cat. No.: B2545119

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of 2-amino-3-
methoxybutan-1-ol, a chiral molecule with significant potential in synthetic chemistry and drug
discovery. Due to the presence of two chiral centers at the C2 and C3 positions, this compound
exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial
arrangement of the amino, methoxy, and hydroxyl functional groups in these stereocisomers
dictates their unique chemical and biological properties, making their stereoselective synthesis
and characterization crucial for their application in various scientific fields.

Stereoisomers of 2-amino-3-methoxybutan-1-ol

The four sterecisomers of 2-amino-3-methoxybutan-1-ol can be categorized into two pairs of
enantiomers and two pairs of diastereomers. The syn diastereomers are (2S,3S) and (2R,3R),
where the amino and methoxy groups are on the same side in a Fischer projection. The anti
diastereomers are (2S,3R) and (2R,3S), with these groups on opposite sides.

Figure 1: Stereoisomeric relationships of 2-amino-3-methoxybutan-1-ol.

Physicochemical Properties

While specific experimental data for all four stereoisomers of 2-amino-3-methoxybutan-1-ol is
not readily available in the literature, the following table summarizes the computed properties
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for the known stereoisomers. It is important to note that these are predicted values and

experimental verification is required.

(2R,3S)-2-amino-3-

(2r,3r)-2-amino-3-

Property

methoxybutan-1-ol[1] methoxybutan-1-ol
Molecular Formula C5H13NO2 C5H13NO2
Molecular Weight 119.16 g/mol 119.16 g/mol
XLogP3-AA (Predicted) -1.1 -1.0
Hydrogen Bond Donor Count 3 3
Hydrogen Bond Acceptor 3 3
Count
Rotatable Bond Count 4 4

Exact Mass

119.094629 g/mol

119.094629 g/mol

Monoisotopic Mass

119.094629 g/mol

119.094629 g/mol

Topological Polar Surface Area  58.4 A2 58.4 A2
Heavy Atom Count 8 8
Complexity 61.6 61.6

Experimental Protocols

A plausible and commonly employed strategy for the stereoselective synthesis of the four

stereoisomers of 2-amino-3-methoxybutan-1-ol involves starting from the commercially

available stereoisomers of threonine and allothreonine. The general synthetic workflow is

outlined below.

Figure 2: Proposed synthetic workflow for 2-amino-3-methoxybutan-1-ol stereoisomers.

O-Methylation of the Amino Acid Precursor

The hydroxyl group of the starting amino acid (threonine or allothreonine) is methylated. A

common procedure involves the use of a methylating agent such as methyl iodide or dimethyl

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://files.core.ac.uk/download/pdf/127679073.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

sulfate in the presence of a base like sodium hydride in an appropriate solvent (e.g.,
tetrahydrofuran, THF).

Protocol:

To a solution of the N-protected amino acid in dry THF, add sodium hydride portion-wise at 0
°C under an inert atmosphere.

¢ Allow the mixture to stir for 30 minutes at room temperature.
o Add methyl iodide dropwise and continue stirring for 12-24 hours.
e Quench the reaction carefully with water and extract the product with an organic solvent.

o Purify the O-methylated product by column chromatography.

N-Protection of the Amino Group

To prevent side reactions during the reduction step, the amino group is typically protected.
Common protecting groups for amines include tert-butoxycarbonyl (Boc) and
benzyloxycarbonyl (Cbz).

Protocol for Boc Protection:

Dissolve the O-methylated amino acid in a mixture of dioxane and water.

Add di-tert-butyl dicarbonate (Boc)20 and a base such as sodium bicarbonate.

Stir the reaction mixture at room temperature for 12-24 hours.

Acidify the reaction mixture and extract the N-Boc protected product.

Purify by crystallization or column chromatography.

Reduction of the Carboxylic Acid

The carboxylic acid moiety of the protected O-methylated amino acid is then reduced to the
primary alcohol. Several reducing agents can be employed for this transformation. A common

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

and effective method is the use of sodium borohydride in the presence of iodine or a mixed
anhydride method.

Protocol using Sodium Borohydride/lodine:

¢ To a solution of the N-protected O-methylated amino acid in dry THF, add sodium
borohydride.

¢ Slowly add a solution of iodine in THF.

o Reflux the reaction mixture for several hours until the reaction is complete (monitored by
TLC).

e Cool the reaction and quench with methanol, followed by an aqueous base.

o Extract the amino alcohol product and purify by column chromatography.

Chiral Resolution (for racemic mixtures)

If the synthesis does not start from enantiomerically pure materials, the resulting racemic
mixture of amino alcohols can be resolved using chiral chromatography or by forming
diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid,
followed by fractional crystallization.

Protocol for Diastereomeric Salt Resolution:
e Dissolve the racemic amino alcohol in a suitable solvent (e.g., ethanol).
e Add a solution of an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

» Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially
crystallize.

« Filter the crystals and liberate the free amino alcohol by treatment with a base.

e The other enantiomer can be recovered from the mother liquor.

Spectroscopic Characterization
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Detailed NMR and other spectroscopic data for the individual stereoisomers of 2-amino-3-
methoxybutan-1-ol are not extensively reported. However, based on analogous structures, the
following are expected characteristic signals:

e 1H NMR:

[e]

A doublet for the methyl group at C4.

o

A multiplet for the proton at C3.

[¢]

A multiplet for the proton at C2.

[¢]

A singlet for the methoxy group protons.

[e]

Dipeptidic protons for the CH20H group at C1.

o

Broad singlets for the NH2 and OH protons, which are exchangeable with D20.

e 13C NMR:

[¢]

A signal for the methyl carbon at C4.

[e]

A signal for the methoxy carbon.

o

Signals for the C2 and C3 carbons.

[¢]

A signal for the C1 carbon (CH20H).

The relative stereochemistry (syn vs. anti) can often be determined by analyzing the coupling
constants between the protons at C2 and C3 in the *H NMR spectrum.

Conclusion

The stereochemistry of 2-amino-3-methoxybutan-1-ol is a critical aspect that influences its
properties and potential applications. While detailed experimental data for all four
stereoisomers is currently limited in the public domain, established stereoselective synthetic
routes starting from threonine and allothreonine provide a clear pathway for their preparation.
This guide has outlined the fundamental stereochemical relationships, a plausible and detailed
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synthetic and resolution strategy, and the expected methods for their characterization. Further
research is warranted to fully characterize each stereocisomer and unlock their potential in drug
development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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